molecular formula C20H25NO2 B1230326 Femoxetine CAS No. 59859-58-4

Femoxetine

カタログ番号 B1230326
CAS番号: 59859-58-4
分子量: 311.4 g/mol
InChIキー: OJSFTALXCYKKFQ-YLJYHZDGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Femoxetine (INN; tentative brand name Malexil; developmental code name FG-4963) is a drug related to paroxetine that was being developed as an antidepressant by Danish pharmaceutical company Ferrosan in 1975 before acquisition of the company by Novo Nordisk .


Synthesis Analysis

A concise enantioselective synthesis of (-)-paroxetine (Paxil) and (-)-femoxetine has been achieved. Key to these syntheses is a N-heterocyclic carbene catalyzed homoenolate addition to a nitroalkene followed by in situ reduction of the nitro-group to rapidly access δ-lactams .


Molecular Structure Analysis

The molecular formula of Femoxetine is C20H25NO2 . The structure of Femoxetine has been studied by vibrational circular dichroism (VCD) spectroscopy .


Chemical Reactions Analysis

Structure-activity relationships for 25 structural variants around the 5-hydroxytryptamine (5-HT) uptake inhibitors paroxetine and femoxetine have been investigated . The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants, has been studied .

科学的研究の応用

  • Antibacterial Effects Femoxetine, an antidepressant drug, and its stereo-isomeric analogs have demonstrated notable antibacterial effects against diarrhea-producing Enterobacteriaceae. Specifically, the trans forms of femoxetine exhibit more potent antibacterial activity compared to their cis counterparts. This suggests a potential role for psychopharmacologically active agents, including femoxetine and its analogs, in developing new antimicrobial drugs. Furthermore, the bacterial model may be useful for studying interactions of neuropharmacological agents with biological membranes (Kristiansen, Mortensen, & Gaarslev, 2009).

  • Pharmacokinetics and Metabolism Research has explored the metabolism of femoxetine, revealing that it is primarily metabolized in the liver through oxidation and demethylation. This process results in various metabolites, indicating that nearly all femoxetine is metabolized. The metabolic patterns of femoxetine in monkeys and humans are very similar, with about 50% being excreted as one demethylated metabolite. This study contributes to understanding the pharmacokinetics of femoxetine in different species (Larsson & Lund, 2009).

  • Inhibition of HIV Replication Femoxetine has been identified as an inhibitor of HIV-1 replication at non-toxic concentrations. This indicates that femoxetine, along with its derivatives, could potentially be used in combination with other antiretroviral therapies for HIV-1 infected patients, particularly those with AIDS-related dementia (Kristiansen & Hansen, 2000).

  • Influence on Migraine Prophylaxis Femoxetine, a 5-HT uptake inhibitor, has been compared with propranolol for migraine prophylaxis. Despite not showing significant superiority over propranolol, femoxetine displayed some beneficial effects in reducing migraine symptoms. Its potential value lies in its infrequent subjective side effects, suggesting its suitability for a subgroup of migraine patients (Andersson & Petersen, 2009).

  • Chemical Synthesis Advancements Research has focused on the chemical synthesis of femoxetine, notably through a N-heterocyclic carbene catalyzed homoenolate addition to nitroalkenes. This approach provides a concise and enantioselective synthesis method, significantly contributing to the pharmaceutical production of femoxetine (White, Ozboya, Flanigan, & Rovis, 2014).

  • Effect on Reproductive Axis in Fish In a study concerning the effect of fluoxetine on the reproductive axis in goldfish, it was found that the drug disrupts reproductive physiology at environmentally relevant concentrations. Though directly focused on fluoxetine, this research provides insight into the potential ecological impacts of serotonin reuptake inhibitors, a category to which femoxetine belongs (Mennigen et al., 2010).

  • Potential in Neuropathic Pain Treatment Ammoxetine, a novel serotonin and norepinephrine reuptake inhibitor similar to femoxetine, has been evaluated for its analgesic properties in various animal models of pain. This study's findings on ammoxetine provide potential insights into the use of femoxetine and related compounds in treating neuropathic pain (Zhang et al., 2016).

特性

IUPAC Name

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSFTALXCYKKFQ-YLJYHZDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208576
Record name Femoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Femoxetine

CAS RN

59859-58-4
Record name (+)-Femoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59859-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Femoxetine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Femoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Femoxetine
Reactant of Route 2
Femoxetine
Reactant of Route 3
Reactant of Route 3
Femoxetine
Reactant of Route 4
Femoxetine
Reactant of Route 5
Reactant of Route 5
Femoxetine
Reactant of Route 6
Reactant of Route 6
Femoxetine

Citations

For This Compound
1,050
Citations
H Larsson, J Lund - Acta Pharmacologica et Toxicologica, 1981 - Wiley Online Library
The metabolism of femoxetine, a serotonin uptake inhibitor, has been investigated in rats, dogs, monkeys, and human subjects using two 14 C‐femoxetine compounds with labelling in …
Number of citations: 12 onlinelibrary.wiley.com
J Lund, JA Christensen, E Bechgaard… - Acta …, 1979 - Wiley Online Library
… All pharmacokinetic constants for femoxetine in this study were based on … , that femoxetine was rather extensively bound to the plasma proteins (95-99%). In humans, femoxetine was …
Number of citations: 17 onlinelibrary.wiley.com
JB Lassen, J Lund, I Søndergaard - Psychopharmacology, 1980 - Springer
… the three 5-HT uptake inhibitors femoxetine, paroxetine, and … Femoxetine and paroxetine antagonized both effects of PCA … prolonged treatment of rats with femoxetine and paroxetine. …
Number of citations: 30 link.springer.com
PN Reebye, C Yiptong, J Samsoon… - …, 1982 - thieme-connect.com
… The new selective serotonin (5-HT)-uptake inhibitor femoxetine was … Femoxetine induced a significantly lower frequency of dry … in the femoxetine group but not in the amitriptyline group. …
Number of citations: 23 www.thieme-connect.com
P Plenge, ET Mellerup, T Honoré… - Journal of pharmacy …, 1987 - academic.oup.com
Abstract Structure-activity relationships for 25 structural variants around the 5-hydroxytryptamine (5-HT) uptake inhibitors paroxetine and femoxetine have been investigated. Three …
Number of citations: 33 academic.oup.com
H Schrader, K Kayed, ACB Markset… - Acta neurologica …, 1986 - Wiley Online Library
… the start of the femoxetine and placebo period showed that femoxetine treatment resulted in … femoxetine were restricted to transient nausea in 2 patients. It is concluded that femoxetine …
Number of citations: 55 onlinelibrary.wiley.com
O Sjaastad - Cephalalgia, 1983 - Wiley Online Library
… femoxetine in migraine prophylaxis. In the present study, we administered femoxetine to a … The purpose of this work was thus to compare the efficacy of femoxetine to that of doxepin in …
Number of citations: 33 onlinelibrary.wiley.com
C Børup, IM Petersen, P le Fèvre Honoré… - …, 1979 - Springer
… with femoxetine (… femoxetine obtained in this study (the lowest being 10-15ng/ml) resulted in a reduction of 5-HT to the same level in all patients. The plasma concentration of femoxetine …
Number of citations: 26 link.springer.com
T Nyrke, P Kangasniemi, AH Lang… - Acta neurologica …, 1984 - Wiley Online Library
The amplitude of visual evoked potentials (VEPs) for flickering light has been reported to be increased in migraine. In the present study, we have examined whether the VEPs are …
Number of citations: 43 onlinelibrary.wiley.com
I Zeeberg, M Orholm, JD Nielsen… - Acta Neurologica …, 1981 - Wiley Online Library
… femoxetine or placebo. Each patient was treated for 12 weeks with 200 mg in the first week and 300 in the remaining weeks. Ten patients on femoxetine and … The patients on femoxetine …
Number of citations: 38 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。